molecular formula C18H22N6O13P2 B056332 Guanosine diphosphopyridoxal CAS No. 117643-62-6

Guanosine diphosphopyridoxal

Cat. No. B056332
CAS RN: 117643-62-6
M. Wt: 592.3 g/mol
InChI Key: JMKGOAIKKDLOTO-IWCJZZDYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guanosine diphosphopyridoxal (GDPL) is a coenzyme that plays a crucial role in various biochemical and physiological processes. It is a derivative of pyridoxal 5'-phosphate, which is an active form of vitamin B6. GDPL is involved in the synthesis and metabolism of amino acids, neurotransmitters, and other essential molecules in the body.

Mechanism of Action

Guanosine diphosphopyridoxal acts as a coenzyme by binding to enzymes and facilitating their catalytic activity. It can also act as a substrate for enzymes that convert it into other essential molecules. Guanosine diphosphopyridoxal is involved in the synthesis of neurotransmitters, such as dopamine, serotonin, and norepinephrine, by serving as a coenzyme for aromatic amino acid decarboxylase. Guanosine diphosphopyridoxal is also involved in the transamination of amino acids, such as alanine, aspartate, and glutamate, by serving as a coenzyme for aminotransferases.
Biochemical and Physiological Effects:
Guanosine diphosphopyridoxal has several biochemical and physiological effects in the body. It is essential for the synthesis of neurotransmitters, which play a crucial role in the regulation of mood, behavior, and cognition. Guanosine diphosphopyridoxal is also involved in the metabolism of amino acids, which are the building blocks of proteins. Guanosine diphosphopyridoxal deficiency has been linked to various neurological disorders, such as epilepsy, autism, and Parkinson's disease.

Advantages and Limitations for Lab Experiments

Guanosine diphosphopyridoxal has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. Guanosine diphosphopyridoxal is also water-soluble, which makes it easy to handle and manipulate. However, Guanosine diphosphopyridoxal has some limitations as well. It is not very specific and can bind to other enzymes and molecules, which can interfere with the results of the experiment. Moreover, Guanosine diphosphopyridoxal has a short half-life and can be rapidly degraded in the body.

Future Directions

There are several future directions for the study of Guanosine diphosphopyridoxal. One direction is to investigate the role of Guanosine diphosphopyridoxal in the regulation of gene expression. Another direction is to explore the potential therapeutic applications of Guanosine diphosphopyridoxal and its analogs in the treatment of neurological disorders. Moreover, the development of new synthetic methods for Guanosine diphosphopyridoxal and its analogs can lead to the discovery of novel coenzymes and therapeutic agents.

Synthesis Methods

Guanosine diphosphopyridoxal can be synthesized by reacting pyridoxal 5'-phosphate with guanosine diphosphate (GDP) in the presence of magnesium ions. The reaction results in the formation of Guanosine diphosphopyridoxal and magnesium pyrophosphate. The reaction can be carried out in vitro or in vivo, depending on the purpose of the study.

Scientific Research Applications

Guanosine diphosphopyridoxal has been extensively studied for its role in various biochemical and physiological processes. It has been used as a coenzyme in enzymatic reactions, such as the transamination of amino acids and the synthesis of neurotransmitters. Guanosine diphosphopyridoxal has also been used as a fluorescent probe to study protein-ligand interactions and enzyme kinetics. Moreover, Guanosine diphosphopyridoxal has been used as a precursor for the synthesis of pyridoxal 5'-phosphate analogs, which have potential therapeutic applications.

properties

CAS RN

117643-62-6

Product Name

Guanosine diphosphopyridoxal

Molecular Formula

C18H22N6O13P2

Molecular Weight

592.3 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl hydrogen phosphate

InChI

InChI=1S/C18H22N6O13P2/c1-7-12(26)9(3-25)8(2-20-7)4-34-38(30,31)37-39(32,33)35-5-10-13(27)14(28)17(36-10)24-6-21-11-15(24)22-18(19)23-16(11)29/h2-3,6,10,13-14,17,26-28H,4-5H2,1H3,(H,30,31)(H,32,33)(H3,19,22,23,29)/t10-,13-,14-,17-/m1/s1

InChI Key

JMKGOAIKKDLOTO-IWCJZZDYSA-N

Isomeric SMILES

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3NC(=NC4=O)N)O)O

SMILES

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O

Canonical SMILES

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3NC(=NC4=O)N)O)O

synonyms

guanosine diphosphopyridoxal

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.